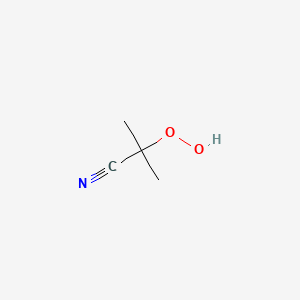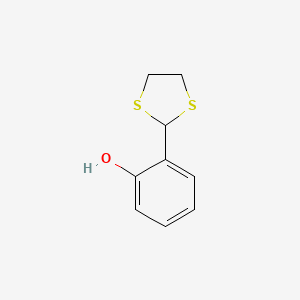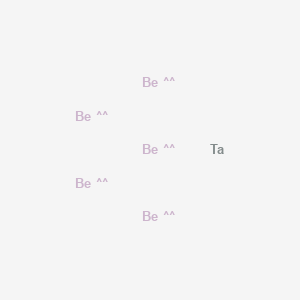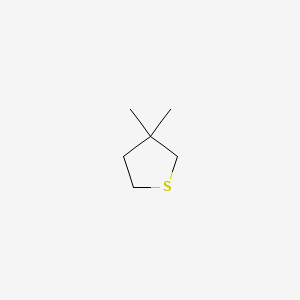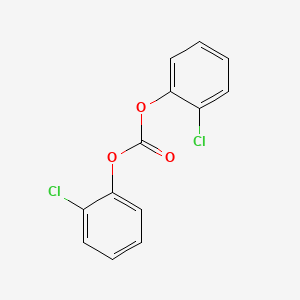![molecular formula C8H12Cl2O4 B14732502 (2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate CAS No. 6973-76-8](/img/structure/B14732502.png)
(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of two chloroacetyl groups attached to a butane backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate typically involves the esterification of butane-2,3-diol with chloroacetic acid. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The process can be summarized as follows:
Reactants: Butane-2,3-diol and chloroacetic acid.
Catalyst: Sulfuric acid or another strong acid.
Conditions: The reaction mixture is heated to a temperature of around 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions
(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroacetyl groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and acids.
Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents used.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted amides or thioesters.
Hydrolysis: Production of butane-2,3-diol and chloroacetic acid.
Oxidation: Formation of carboxylic acids or ketones.
科学的研究の応用
(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of (2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate involves its interaction with nucleophiles in biological systems. The chloroacetyl groups can react with amino groups in proteins, leading to the formation of covalent bonds. This can result in the modification of protein function and activity. The compound may also interact with other cellular components, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
(2R,3S)-2-Bromo-3-chlorobutane: Similar in structure but contains bromine instead of an ester group.
(2S,3R)-3-Alkyl/alkenylglutamates: Structurally related compounds with different functional groups.
Uniqueness
(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate is unique due to the presence of two chloroacetyl groups, which confer distinct reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
特性
CAS番号 |
6973-76-8 |
|---|---|
分子式 |
C8H12Cl2O4 |
分子量 |
243.08 g/mol |
IUPAC名 |
[(2R,3S)-3-(2-chloroacetyl)oxybutan-2-yl] 2-chloroacetate |
InChI |
InChI=1S/C8H12Cl2O4/c1-5(13-7(11)3-9)6(2)14-8(12)4-10/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChIキー |
GQLLNRQZPDXYSF-OLQVQODUSA-N |
異性体SMILES |
C[C@H]([C@H](C)OC(=O)CCl)OC(=O)CCl |
正規SMILES |
CC(C(C)OC(=O)CCl)OC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


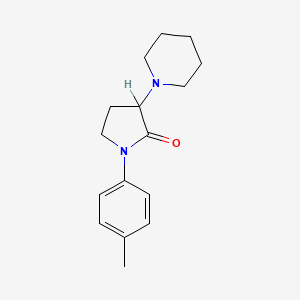
![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)
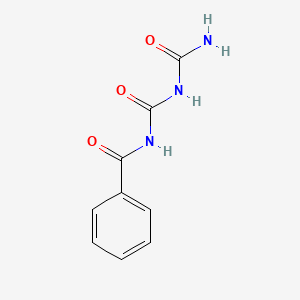
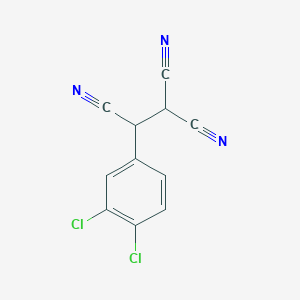
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)
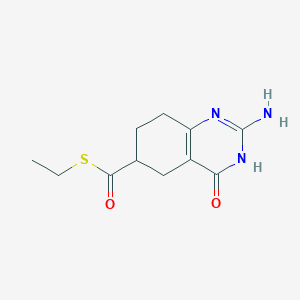
![2-{(E)-[2-(Benzenesulfonyl)-4-nitrophenyl]diazenyl}-4,5-dimethoxybenzene-1-diazonium](/img/structure/B14732452.png)
